N-Boc-DL-phenylalaninol: A Comprehensive Technical Guide
N-Boc-DL-phenylalaninol: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Boc-DL-phenylalaninol is a chiral synthetic building block of significant interest in the fields of medicinal chemistry and drug development. As a derivative of the amino acid phenylalanine, it serves as a crucial intermediate in the asymmetric synthesis of a variety of pharmaceutical compounds and other bioactive molecules. The presence of the tert-butoxycarbonyl (Boc) protecting group on the amine functionality allows for selective chemical transformations at other positions of the molecule, making it a versatile tool in organic synthesis. This technical guide provides an in-depth overview of the chemical properties, synthesis, purification, and analytical characterization of N-Boc-DL-phenylalaninol, along with its applications in synthetic workflows.
Chemical and Physical Properties
N-Boc-DL-phenylalaninol is a white to off-white crystalline solid. The quantitative data for its key chemical and physical properties are summarized in the table below for easy reference and comparison.
| Property | Value | References |
| Molecular Formula | C₁₄H₂₁NO₃ | [1] |
| Molecular Weight | 251.32 g/mol | [1] |
| Appearance | White to light yellow crystal powder | [2] |
| Melting Point | 94-96 °C (L-form) | [2] |
| Boiling Point | 96-97 °C (L-form) | [2] |
| Solubility | Insoluble in water. Soluble in organic solvents like methanol, dichloromethane, and ethyl acetate. | [2] |
| CAS Number | 145149-48-0 (DL-form), 66605-57-0 (L-form), 106454-69-7 (D-form) | [1] |
Synthesis and Purification
The most common method for the synthesis of N-Boc-DL-phenylalaninol is the reduction of the corresponding carboxylic acid, N-Boc-DL-phenylalanine.
Experimental Protocol: Synthesis of N-Boc-L-phenylalaninol[3]
Materials:
-
N-Boc-L-phenylalanine
-
Lithium chloride (LiCl)
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
2N Hydrochloric acid (HCl)
-
2 mol/L Sodium hydroxide (NaOH) solution
-
Water (H₂O)
-
Saturated brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
n-Heptane
Procedure:
-
To a solution of N-Boc-L-phenylalanine and lithium chloride in methanol, cooled to 0-5 °C in an ice bath, add sodium borohydride in portions.
-
Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture back to 0-5 °C and quench the reaction by the dropwise addition of water, followed by 2N HCl to adjust the pH to 2-3.
-
Remove the majority of the methanol under reduced pressure.
-
Adjust the pH of the residue to 9 with a 2 mol/L NaOH solution.
-
Extract the aqueous layer three times with dichloromethane.
-
Combine the organic layers and wash sequentially with water and saturated brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as a yellow oil.
Experimental Protocol: Purification by Recrystallization[3]
Procedure:
-
Dissolve the crude N-Boc-L-phenylalaninol oil in a minimal amount of a 2:1 mixture of ethyl acetate and n-heptane.
-
Allow the solution to cool slowly to induce crystallization.
-
Collect the resulting white crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold heptane.
-
Dry the purified crystals under vacuum.
Analytical Characterization
The identity and purity of N-Boc-DL-phenylalaninol are typically confirmed using a combination of spectroscopic and chromatographic techniques.
High-Performance Liquid Chromatography (HPLC)
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient of water and acetonitrile, often with a small amount of an additive like trifluoroacetic acid (TFA) to improve peak shape.
-
Detection: UV detection at a wavelength where the phenyl group absorbs, typically around 254 nm.
-
Purity Assessment: The purity is determined by the area percentage of the main peak. A purity of ≥98.5% is common for commercial-grade material.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
For sample preparation, dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[4]
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the tert-butyl group (a singlet around 1.4 ppm), the methylene protons of the benzyl group, the methine proton, the hydroxymethyl protons, and the aromatic protons of the phenyl ring.
-
¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbons of the Boc group, the phenyl ring, and the propanol backbone.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR analysis is typically performed on a solid sample using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet. A few milligrams of the solid material are sufficient for ATR analysis.[5] The spectrum will exhibit characteristic absorption bands for the N-H bond of the carbamate, the C=O stretch of the carbamate, C-H stretches of the aromatic and aliphatic groups, and the O-H stretch of the alcohol.
Applications in Drug Development
N-Boc-DL-phenylalaninol is a valuable chiral building block in the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs). The Boc protecting group allows for the modification of other parts of the molecule without affecting the amine group, which can be deprotected at a later stage of the synthesis.
A prominent example of its application is in the synthesis of (S)-Amphetamine, a psychostimulant drug.[2] The use of the enantiomerically pure N-Boc-L-phenylalaninol as a starting material ensures the desired stereochemistry in the final product.
Experimental Workflow: Synthesis of (S)-Amphetamine from N-Boc-L-phenylalaninol
The following diagram illustrates a logical workflow for the synthesis of (S)-Amphetamine, a chiral drug, starting from N-Boc-L-phenylalaninol. This demonstrates the utility of N-Boc-L-phenylalaninol as a key chiral intermediate.
Caption: Synthetic workflow for (S)-Amphetamine from N-Boc-L-phenylalaninol.
Conclusion
N-Boc-DL-phenylalaninol is a cornerstone chiral building block in modern organic synthesis and drug discovery. Its well-defined chemical properties and the versatility afforded by the Boc protecting group make it an indispensable intermediate for the construction of complex, enantiomerically pure molecules. The detailed experimental protocols and analytical methodologies provided in this guide offer a comprehensive resource for researchers and scientists working with this important compound, facilitating its effective use in the development of novel therapeutics.
References
- 1. N-Boc-DL-phenylalaninol | C14H21NO3 | CID 545866 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cas 66605-57-0,N-Boc-L-Phenylalaninol | lookchem [lookchem.com]
- 3. N-Boc-L-phenylalaninol, 99% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
